Dihydrodaidzein-7,4'-dimethylether

Description

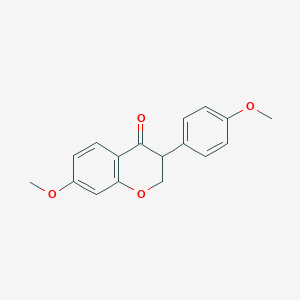

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKRNVSZDSWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Classification of Dihydrodaidzein 7,4 Dimethylether

Systematic Naming and Isoflavonoid (B1168493) Classification

The formal chemical name for Dihydrodaidzein-7,4'-dimethylether according to the International Union of Pure and Applied Chemistry (IUPAC) is 7-methoxy-3-(4-methoxyphenyl)chroman-4-one . This systematic name precisely describes its molecular architecture. nih.gov

The compound is classified as an isoflavonoid. Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. Unlike flavonoids, where the B-ring is attached at the C2 position of the C-ring, isoflavonoids have the B-ring linked at the C3 position. This compound is specifically a derivative of daidzein (B1669772), a well-known isoflavone (B191592). nih.govfrontiersin.org The "dihydro" prefix in the common name indicates the saturation of the double bond between positions 2 and 3 in the C-ring of the parent isoflavone, daidzein. The "7,4'-dimethylether" part of the name signifies the presence of two methyl ether groups, which replace the hydroxyl groups at the 7th position on the A-ring and the 4' position on the B-ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Common Name | This compound |

| Systematic (IUPAC) Name | 7-methoxy-3-(4-methoxyphenyl)chroman-4-one nih.gov |

| Molecular Formula | C₁₇H₁₆O₄ nih.gov |

| CAS Number | 15236-11-0 |

This compound within the Isoflavanone Subclass

Within the broader isoflavonoid classification, this compound belongs to the isoflavanone subclass. nih.gov Isoflavanones are distinguished from isoflavones by the absence of the C2-C3 double bond in the heterocyclic C-ring. This structural modification results in a chiral center at the C3 position. The defining features of an isoflavanone, as exemplified by this compound, are the isoflavan (B600510) skeleton (3-phenylchroman) with a ketone group at the C4 position. nih.govwikipedia.org

The structural characteristics of this compound, specifically the methylation of the hydroxyl groups, differentiate it from its parent compound, dihydrodaidzein (B191008) (7,4'-dihydroxyisoflavanone). These methyl ether groups significantly alter the polarity and hydrogen-bonding capabilities of the molecule compared to its hydroxylated precursor.

Related Isoflavonoid Structures and Analogs for Comparative Research

The study of this compound is often contextualized by comparing it with other structurally related isoflavonoids. These comparisons are crucial for understanding structure-activity relationships and metabolic pathways. Key analogs include its metabolic precursors and other related isoflavones.

Daidzein : As the parent isoflavone, daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is the direct precursor for the synthesis and metabolic formation of dihydrodaidzein derivatives. Comparative studies often investigate the effects of hydrogenation and methylation on biological activity. frontiersin.orgnih.gov

Dihydrodaidzein : This is the immediate unmethylated precursor (7,4'-dihydroxyisoflavanone). It is a major metabolite of daidzein formed by gut microbiota. nih.gov Comparing the activity of this compound to dihydrodaidzein can elucidate the role of the hydroxyl groups versus methyl ether groups.

Formononetin (B1673546) : Also known as 7-hydroxy-4'-methoxyisoflavone, formononetin is a naturally occurring isoflavone and is the 4'-methyl ether of daidzein. wikipedia.orgsigmaaldrich.comnih.gov It serves as an important comparative analog as it shares one of the methyl ether groups with this compound, allowing for the dissection of the functional importance of methylation at each position.

Genistein (B1671435) and Biochanin A : Genistein is another major soy isoflavone, and Biochanin A is its 4'-methyl ether. These are often included in comparative isoflavonoid research to provide a broader understanding of the biological effects of this class of compounds. nih.govmdpi.com

The metabolic conversion of isoflavones like daidzein in the body leads to a variety of metabolites, including dihydrodaidzein, which can then be further modified. nih.govresearchgate.net Research comparing these various derivatives helps to create a comprehensive picture of isoflavonoid chemistry and biology. nih.govresearchgate.netresearchgate.net

Table 2: Key Isoflavonoid Analogs for Comparative Research

| Compound Name | Core Structure | Relationship to this compound |

| Daidzein frontiersin.org | Isoflavone | Parent isoflavone precursor |

| Dihydrodaidzein nih.gov | Isoflavanone | Direct unmethylated precursor |

| Formononetin sigmaaldrich.comnih.gov | Isoflavone | 4'-methyl ether analog of the parent isoflavone |

| Genistein mdpi.com | Isoflavone | Structurally related major isoflavone |

| Biochanin A | Isoflavone | Methylated analog of Genistein |

Synthetic Pathways and Chemical Modification of Dihydrodaidzein 7,4 Dimethylether

The synthesis and chemical modification of isoflavonoid (B1168493) compounds, including Dihydrodaidzein-7,4'-dimethylether, are critical for exploring their biological activities and metabolic pathways. Chemical synthesis allows for the production of pure compounds for research and the creation of analogs with potentially enhanced properties. Modifications, such as isotopic labeling, are instrumental in metabolic tracing studies.

Natural Origin and Biosynthetic Relationships of Dihydrodaidzein 7,4 Dimethylether Precursors

Occurrence of Parent Isoflavones in Legumes and Plant Sources

The parent isoflavones, primarily daidzein (B1669772) and its counterpart genistein (B1671435), are secondary metabolites found almost exclusively in the plant kingdom, with a particularly high concentration in the Fabaceae (legume) family. wikipedia.org These compounds are not uniformly distributed throughout the plant; their concentrations can vary significantly between the seeds, leaves, stems, and roots.

Soybeans (Glycine max) and soy-derived products are the most well-known sources of daidzein. nih.gov In mature soybeans, total isoflavones are typically composed of about 37% daidzein, 57% genistein, and 6% glycitein (B1671905). wikipedia.org Food products made from soybeans, such as tofu, tempeh, miso, and soy flour, are also rich in these isoflavones. nih.gov

Beyond soybeans, a variety of other legumes contain significant quantities of daidzein. umich.edu For instance, high concentrations have been found in the roots of the kudzu vine (Pueraria lobata) and the stems of the fava bean (Vicia faba). umich.edu Other notable sources include plants like Psoralea corylifolia (Indian bread root), lupine (Lupinus spp.), pinto beans, black turtle beans, and yellow split peas. umich.edu While predominantly found in legumes, isoflavonoids have also been identified in other plant families, including Iridaceae, Moraceae, and even in crops like barley (Hordeum vulgare). nih.gov In many plants, these isoflavones exist as glycoside conjugates, such as daidzin (B1669773) (daidzein-7-O-glucoside), which are later metabolized into the active aglycone form, daidzein. nih.gov

Table 1: Occurrence of Daidzein in Various Plant Sources

| Plant Source | Part of Plant | Daidzein Concentration (mg/kg dry weight) | Reference(s) |

|---|---|---|---|

| Fava Bean (Vicia faba) | Stems | ~1,025 | umich.edu |

| Kudzu Vine (Pueraria lobata) | Roots | ~950 | umich.edu |

| Soy Miso | Fermented Product | 327 | umich.edu |

| Soybeans (Glycine max) | Seeds | Variable, significant amounts | umich.educambridge.org |

| Pinto Beans | Seeds | Significant amounts | umich.edu |

Biosynthesis Pathways of Daidzein and Related Isoflavonoids

The biosynthesis of daidzein in plants is a multi-step process that begins with the general phenylpropanoid pathway, a major route for the production of various secondary metabolites. wikipedia.orgnih.gov The entire pathway involves a series of enzymatic reactions that construct the characteristic isoflavonoid (B1168493) skeleton.

The synthesis starts with the amino acid L-phenylalanine. wikipedia.org

Phenylalanine Ammonia-Lyase (PAL) initiates the process by removing the amino group from L-phenylalanine to produce cinnamic acid. wikipedia.org

Cinnamate-4-hydroxylase (C4H) , a membrane-bound protein, then hydroxylates cinnamic acid to form p-coumaric acid. wikipedia.org

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. This molecule is a critical branching point in plant metabolism. nih.gov

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org

Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756) intermediate, specifically (2S)-naringenin. In the specific pathway to daidzein, isoliquiritigenin (B1662430) is formed through the combined action of CHS and Chalcone Reductase (CHR), which is then isomerized by CHI to liquiritigenin. wikipedia.orgfrontiersin.org

Isoflavone (B191592) Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the pivotal step in isoflavonoid synthesis. It induces a 1,2-aryl migration of the B-ring from position 2 to position 3 of the flavanone core, creating a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID) completes the synthesis by removing a water molecule from the 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, daidzein. nih.govfrontiersin.org

These core isoflavones, like daidzein and genistein, can then undergo further modifications such as glycosylation, methylation, and prenylation to create a diverse array of isoflavonoid derivatives within the plant. frontiersin.orgencyclopedia.pub

Enzymatic Transformations Leading to Dihydrodaidzein (B191008) (Precursor)

The transformation of daidzein into its hydrogenated derivative, dihydrodaidzein (DHD), is not typically a plant-based process. Instead, this conversion is primarily carried out by specific bacteria residing in the intestinal tracts of humans and other mammals after the consumption of isoflavone-rich foods. sciforum.netresearchgate.net Dihydrodaidzein is a key intermediate metabolite in the pathway that can lead to the production of equol (B1671563), another significant isoflavonoid metabolite. researchgate.net

The enzymatic reduction of daidzein to dihydrodaidzein is catalyzed by a specific enzyme known as daidzein reductase . nih.govasm.org This reaction is NADPH-dependent. asm.org

Several bacterial strains capable of this transformation have been isolated from human and animal intestines. Notable examples include:

Slackia isoflavoniconvertens asm.org

Slackia sp. strain NATTS nih.gov

Lactococcus strain 20-92 nih.gov

An unclassified member of the Coriobacteriaceae family (strain Mt1B8) nih.govscilit.com

Studies on Slackia isoflavoniconvertens have identified a specific daidzein reductase (DZNR) enzyme that performs this initial reduction. asm.org Following the formation of dihydrodaidzein, further enzymatic reductions by dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) can occur, leading to the synthesis of equol. nih.govasm.org The conversion process is highly specific, and the ability to produce these metabolites varies significantly among individuals, depending on the composition of their gut microbiota. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Dihydrodaidzein-7,4'-dimethylether |

| Dihydrodaidzein (DHD) |

| Daidzein |

| Genistein |

| Glycitein |

| Daidzin |

| L-phenylalanine |

| Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| (2S)-Naringenin |

| Isoliquiritigenin |

| Liquiritigenin |

| 2-hydroxyisoflavanone |

| Equol |

Mechanistic Investigations of Biological Activities of Dihydrodaidzein 7,4 Dimethylether

Molecular Interactions with Estrogen Receptors and Signaling Pathways

The interaction of isoflavones with estrogen receptors (ERs) is a cornerstone of their biological activity. While direct studies on Dihydrodaidzein-7,4'-dimethylether are not available, the behavior of its parent compound, daidzein (B1669772), and other methoxylated isoflavones provides a framework for understanding its potential estrogenic and anti-estrogenic properties.

Agonistic and Antagonistic Modulatory Effects

Isoflavones are known to exert both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects, depending on the specific cellular context and the concentrations of endogenous estrogens. This dual activity classifies them as selective estrogen receptor modulators (SERMs). It is plausible that this compound could also exhibit such modulatory effects. The methylation at the 7 and 4' positions may influence its binding affinity and subsequent receptor activation or inhibition.

Differential Receptor Subtype Binding and Activation

There are two primary subtypes of estrogen receptors, ERα and ERβ, which often have different physiological roles. Many isoflavones exhibit preferential binding to ERβ over ERα. This subtype selectivity is a critical determinant of their tissue-specific effects. While the precise binding profile of this compound remains uncharacterized, it is conceivable that it may also display differential binding to ER subtypes, a common feature among isoflavonoids.

Cellular and Molecular Anti-Inflammatory Mechanisms

The anti-inflammatory properties of isoflavones are well-documented and are often attributed to their ability to modulate key inflammatory pathways. Although specific data for this compound is lacking, the activities of related compounds offer valuable insights into its potential anti-inflammatory mechanisms.

Modulation of Inflammatory Mediators and Cytokines

Studies on various methoxylated flavones have demonstrated their capacity to inhibit the production of pro-inflammatory mediators. For instance, certain dimethoxy flavones have been shown to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) nih.gov. It is hypothesized that this compound may similarly attenuate inflammation by downregulating the expression and release of such inflammatory cytokines.

Inhibition of Key Inflammatory Signaling Cascades (e.g., MAPK, NF-κB)

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Research on methoxylated isoflavones has indicated their potential to exert non-estrogenic effects through the differential regulation of MAPK signaling nih.gov. Furthermore, some dimethoxy flavones have been observed to inhibit cyclooxygenase (COX) enzymes, with a notable preference for COX-2, a key enzyme in the inflammatory cascade nih.gov. It is therefore plausible that this compound could interfere with these critical signaling pathways to produce an anti-inflammatory effect.

Antioxidative Actions and Oxidative Stress Modulation at the Cellular Level

The antioxidant properties of flavonoids are a significant aspect of their biological activity, contributing to their protective effects against various diseases. While direct antioxidant data for this compound is unavailable, the known antioxidant activities of related flavones provide a basis for inferring its potential in this regard.

Studies on certain dimethoxy flavones have revealed their ability to scavenge free radicals, such as nitrite (B80452) ions, and to inhibit lipid peroxidation, a key process in oxidative cell damage nih.gov. The structural characteristics of this compound, specifically the methoxy (B1213986) groups, may contribute to its capacity to neutralize reactive oxygen species (ROS) and thereby modulate cellular oxidative stress.

Free Radical Scavenging Activities

The direct free radical scavenging activity of this compound has not been extensively documented in peer-reviewed literature. However, the antioxidant potential of isoflavones and their metabolites is a subject of considerable research. The antioxidant capacity of isoflavones is largely attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. nih.govresearchgate.net The process of methylation on these hydroxyl groups, as is the case with this compound, can significantly influence this activity.

Studies on related methylated isoflavones suggest that methylation may decrease the direct free-radical scavenging ability compared to their non-methylated counterparts. nih.gov For instance, formononetin (B1673546), the 4'-O-methyl ether of daidzein, has demonstrated lower antioxidant properties. nih.gov This is because the methyl group blocks the hydroxyl group, which is crucial for the hydrogen-donating antioxidant mechanism. nih.gov

Regulation of Antioxidant Enzyme Systems

Information specifically detailing the regulation of antioxidant enzyme systems by this compound is not currently available in scientific literature. However, studies on isoflavones and their metabolites provide a framework for potential mechanisms. Isoflavones can modulate the expression and activity of various antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This regulation is a key component of their indirect antioxidant effects, protecting cells from oxidative damage.

For other flavonoids, methylation has been shown to enhance their metabolic stability and bioavailability, which could, in turn, lead to more sustained effects on cellular signaling pathways that regulate antioxidant enzyme expression. nih.gov The increased lipophilicity of methylated flavonoids may facilitate their passage across cellular membranes, allowing for greater interaction with intracellular targets that control the antioxidant response element (ARE), a critical regulator of the expression of numerous antioxidant and detoxifying enzymes.

Antiproliferative and Chemopreventive Mechanisms in Cellular Models

While direct studies on the antiproliferative and chemopreventive mechanisms of this compound are limited, research on similar methylated flavonoids and the parent compound, dihydrodaidzein (B191008), offers valuable insights.

Cell Cycle Arrest and Apoptosis Induction Studies

Methylated flavonoids have been shown to exert antiproliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govelsevierpure.com For example, 4',7-dimethoxyflavanone, a structurally related compound, has been observed to cause cell cycle arrest at the G2/M phase and induce apoptosis in human breast cancer MCF-7 cells. nih.gov Another methylated isoflavone (B191592), 5,7-dihydroxy-4'-methoxyisoflavone, has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways. nih.gov

These effects are often mediated through the modulation of key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and by influencing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The increased metabolic stability and cellular uptake of methylated flavonoids may enhance their ability to reach and interact with these intracellular targets. nih.gov

Inhibition of Cell Migration and Invasion

The potential of this compound to inhibit cell migration and invasion, crucial steps in cancer metastasis, has not been directly investigated. However, research on other flavonoid derivatives provides a basis for this potential activity. For instance, certain synthetic dehydroabietinol (B132513) derivatives have been shown to inhibit the migration and invasion of MGC-803 cells. nih.gov The mechanisms underlying such effects often involve the modulation of signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility and invasion.

Other Emerging Biological Activities in In Vitro Systems

The broader in vitro biological activities of this compound are yet to be fully explored. However, the diverse bioactivities of isoflavones and their methylated derivatives suggest several potential areas of investigation. wikipedia.orgnih.gov These include anti-inflammatory effects, neuroprotective properties, and interactions with various cellular receptors and enzymes.

For example, O-methylated isoflavones have been identified as nod gene inducers in certain bacteria, highlighting their role in plant-microbe interactions. nih.gov Furthermore, the structural similarity of this compound to other bioactive isoflavonoids suggests potential interactions with estrogen receptors and other nuclear receptors, which could mediate a range of physiological effects. The increased bioavailability of methylated flavonoids could make them more potent in these emerging areas of research compared to their non-methylated counterparts. nih.gov

Comparative Mechanistic Studies with Non-Methylated Isoflavonoids

Methylation of the hydroxyl groups on the isoflavone skeleton generally leads to:

Decreased Antioxidant Activity: As previously mentioned, the free hydroxyl groups are critical for direct radical scavenging. Methylation blocks this activity. nih.govnih.gov

Increased Metabolic Stability: Methylation prevents the rapid conjugation (glucuronidation and sulfation) of the hydroxyl groups, which is a major route of elimination for isoflavones. This leads to a longer half-life and increased bioavailability. nih.gov

Enhanced Cellular Uptake: The increased lipophilicity of methylated flavonoids facilitates their diffusion across cell membranes, potentially leading to higher intracellular concentrations and greater biological effects. nih.gov

These differences are highlighted in the table below, which summarizes the general properties of methylated versus non-methylated isoflavonoids based on available literature.

| Feature | Non-Methylated Isoflavonoids (e.g., Dihydrodaidzein) | Methylated Isoflavonoids (e.g., this compound) |

| Direct Antioxidant Activity | Generally higher due to free hydroxyl groups. nih.gov | Generally lower due to blocked hydroxyl groups. nih.gov |

| Metabolic Stability | Lower, subject to rapid conjugation. nih.gov | Higher, protected from conjugation. nih.gov |

| Bioavailability | Generally lower. nih.gov | Generally higher. nih.gov |

| Cellular Uptake | Lower. nih.gov | Higher due to increased lipophilicity. nih.gov |

Structure Activity Relationship Sar Studies of Dihydrodaidzein 7,4 Dimethylether and Its Analogs

Impact of Methylation on Biological Activity and Receptor Affinity

Methylation is a common modification of flavonoids that can profoundly affect their biological activity. The process is catalyzed by O-methyltransferase (OMT) enzymes, which can add methyl groups to specific hydroxyl positions on the flavonoid scaffold. wikipedia.org In the case of isoflavones like daidzein (B1669772), specific enzymes such as isoflavone (B191592) 4'-O-methyltransferase and isoflavone 7-O-methyltransferase have been identified. wikipedia.orgnih.gov

The methylation of hydroxyl groups on Dihydrodaidzein (B191008) to form Dihydrodaidzein-7,4'-dimethylether has several key impacts:

Lipophilicity and Bioavailability: Methylation increases the lipophilicity (fat-solubility) of the flavonoid molecule. frontiersin.org This change can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which may lead to improved bioavailability and altered distribution within the body compared to the more polar, unmethylated dihydrodaidzein.

Receptor Binding: The hydroxyl groups on flavonoids are crucial for forming hydrogen bonds with amino acid residues in the binding sites of target proteins and receptors. Methylating the 7 and 4' hydroxyl groups on dihydrodaidzein would block these hydrogen-bonding capabilities. This can lead to a decrease or complete loss of affinity for receptors that rely on these interactions. For instance, many isoflavones interact with estrogen receptors, and the 4'-hydroxyl group is often a key pharmacophore for this binding. Its methylation would likely reduce estrogenic activity. researchgate.net

Metabolic Stability: Methylation can protect the flavonoid from metabolic degradation. The hydroxyl groups are common sites for phase II metabolism, such as glucuronidation and sulfation. By masking these groups, methylation can increase the metabolic stability of the compound, potentially leading to a longer half-life in the body.

The following table summarizes the potential effects of methylating dihydrodaidzein at the 7 and 4' positions based on general principles observed in flavonoids.

| Feature | Dihydrodaidzein (Unmethylated) | This compound | Rationale |

| Lipophilicity | Lower | Higher | Replacement of polar -OH with less polar -OCH3 groups. frontiersin.org |

| Hydrogen Bonding | High potential (at 7-OH, 4'-OH) | No potential at 7, 4' positions | Methyl groups block H-bond donor capability. |

| Estrogen Receptor Affinity | Potential for binding | Likely reduced or abolished | The 4'-OH group is often key for estrogen receptor binding. researchgate.net |

| Metabolic Stability | Susceptible to glucuronidation/sulfation | More resistant to metabolism | Hydroxyl groups are primary sites for phase II conjugation. |

Influence of Stereochemistry on Mechanistic Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral compounds. nih.gov Dihydrodaidzein has a chiral center at the C3 position of the chroman ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-dihydrodaidzein and (R)-dihydrodaidzein. nih.gov

The metabolic production of dihydrodaidzein from daidzein by gut microbiota is a stereospecific process. nih.gov Similarly, the subsequent conversion of dihydrodaidzein to equol (B1671563), another important metabolite, is also stereospecific, typically yielding (S)-equol in humans. nih.gov This biological preference for one stereoisomer suggests that the enzymes involved in its metabolism and the receptors it interacts with are stereoselective.

The influence of stereochemistry on the mechanistic outcomes of this compound would be significant:

Enzyme-Substrate Interactions: The enzymes that would act on this compound, whether for further metabolism or as part of its mechanism of action, are likely to be stereoselective. For example, the binding pocket of an enzyme has a specific 3D shape, and only one enantiomer of the compound may fit correctly to induce a biological response. Studies on isoflavonoid (B1168493) O-methyltransferases have shown that the enzyme's active site recognizes a specific stereoisomer of the substrate for methylation to occur. nih.gov

Receptor Binding and Activity: The interaction with biological receptors is highly dependent on the 3D structure of the ligand. One enantiomer of this compound might bind to a receptor with high affinity and act as an agonist (activator), while the other enantiomer could bind with lower affinity or act as an antagonist (inhibitor). Research on other chiral ligands has demonstrated that different stereoisomers can have vastly different pharmacological profiles, with one isomer being active and the other inactive, or even having opposing effects. nih.gov

Pharmacokinetic Profiles: The absorption, distribution, metabolism, and excretion (ADME) of a chiral drug can also be influenced by its stereochemistry. Different enantiomers can be metabolized at different rates, leading to variations in their plasma concentrations and duration of action.

Given that the precursor, dihydrodaidzein, is produced biologically in a specific stereoisomeric form ((S)-dihydrodaidzein), it is probable that any biological activity observed for this compound would be highly dependent on its specific stereoconfiguration. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models use statistical methods to derive a correlation between calculated molecular descriptors (properties derived from the chemical structure) and the observed activity. mdpi.com While no specific QSAR studies have been published for this compound, the methodology is widely applied to flavonoids and other natural products. mdpi.com

A typical QSAR study on this compound and its analogs would involve these steps:

Dataset Preparation: A series of analogs of this compound would be synthesized or identified. These analogs would have systematic variations in their structure (e.g., different substituents, stereochemistry). Their biological activity (e.g., IC50 values for enzyme inhibition) would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Describing atomic connectivity and branching.

Geometric: Related to the 3D shape of the molecule.

Physicochemical: LogP (lipophilicity), molar refractivity, polarizability.

Electronic: Dipole moment, partial charges on atoms.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that best correlates the descriptors with the biological activity. mdpi.com For more complex, non-linear relationships, machine learning algorithms may be used.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.govresearchgate.net CoMFA aligns the set of molecules and calculates their steric and electrostatic fields. The resulting contour maps can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds.

A hypothetical QSAR model for a series of dihydrodaidzein analogs might look like this: Biological Activity (log 1/C) = k1(LogP) - k2(Steric_Descriptor) + k3*(Electronic_Descriptor) + C

This equation would suggest that activity increases with lipophilicity (LogP) and a specific electronic feature, but decreases with steric bulk at a certain position.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools used to predict and analyze how a ligand (like this compound) binds to a target protein at the molecular level. openmedicinalchemistryjournal.com These in silico methods can provide valuable insights into the binding mode, affinity, and the key interactions driving the ligand-protein recognition.

Molecular Docking: This technique involves placing a 3D model of the ligand into the 3D structure of its target protein's binding site and evaluating the best fit. The process involves:

Preparation of Structures: High-quality 3D structures of both the ligand (this compound) and the target protein are required. The protein structure is often obtained from crystallographic databases, while the ligand structure can be built using molecular modeling software.

Docking Simulation: A docking algorithm systematically explores different possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction. researchgate.net The resulting poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A molecular docking study of this compound could reveal how the loss of hydrogen-bonding ability at the 7 and 4' positions (due to methylation) is compensated by other interactions, such as hydrophobic interactions involving the methyl groups themselves. The following table shows example binding energies from docking studies of similar flavonoid compounds against various protein targets, illustrating the type of data generated.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Arbortristoside E (a natural product) | Cyclooxygenase-2 (COX-2) | -10.26 | frontiersin.org |

| Beta-sitosterol | Cyclooxygenase-2 (COX-2) | -8.86 | frontiersin.org |

| Quercetin 3,4'-dimethyl ether derivative | PfENR (antimalarial target) | -11.6 | researchgate.net |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | Not specified, but confirmed potent binding | mdpi.com |

These computational approaches are invaluable for rationalizing observed SAR data, predicting the activity of new analogs, and generating hypotheses about the mechanism of action of compounds like this compound, especially when experimental data is limited.

Advanced Analytical Methodologies for Dihydrodaidzein 7,4 Dimethylether Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to the analysis of Dihydrodaidzein-7,4'-dimethylether, enabling its separation from parent compounds, other metabolites, and endogenous molecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of isoflavones and their derivatives. azom.comnih.gov HPLC systems, often equipped with a photodiode array (PDA) detector, allow for the resolution of various isoflavone (B191592) forms, including glucosides, acetyl-glucosides, malonyl-glucosides, and aglycones. azom.com The development of simpler, faster, and more reliable liquid chromatography methods is an ongoing area of research to ensure the accurate analysis of isoflavones in various samples, including nutraceuticals. azom.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both quantification and structural confirmation. uab.edunih.gov LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection of metabolites at very low concentrations, often in the nanomolar range. nih.govnih.gov This is particularly crucial for studying the in vivo metabolism of isoflavones, where metabolites like this compound may be present in trace amounts. uab.edu Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as LTQ-Orbitrap, offers enhanced separation efficiency and accurate mass measurements, facilitating the identification of a wide range of metabolites. nih.gov

Table 1: Chromatographic Methods for Isoflavone Analysis

| Technique | Detector | Application | Key Advantages |

| HPLC | Photodiode Array (PDA) | Separation and quantification of isoflavone glucosides, acetyl-glucosides, malonyl-glucosides, and aglycones. azom.com | Robust, reliable, good for quantifying known compounds. azom.com |

| LC-MS | Mass Spectrometer | Identification and quantification of isoflavones and their metabolites in complex biological samples. nih.gov | High sensitivity and specificity, provides molecular weight information. uab.edu |

| LC-MS/MS | Tandem Mass Spectrometer | Highly sensitive and specific quantification of parent compounds and their metabolites in biological fluids. nih.gov | Excellent for trace-level detection and structural confirmation. nih.govnih.gov |

| UHPLC-HRMS | LTQ-Orbitrap | Comprehensive metabolic profiling and identification of unknown metabolites. nih.gov | High resolution, accurate mass measurements, detailed structural information. nih.gov |

| GC-MS | Mass Spectrometer | Analysis of urinary metabolites of isoflavones after derivatization. nih.gov | Good for volatile compounds, provides characteristic fragmentation patterns. nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of isoflavone metabolites, including this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical structure and connectivity of atoms within a molecule. ajprd.com This is crucial for unambiguously identifying the positions of methyl groups and other structural modifications on the isoflavone skeleton. ajprd.com

Mass spectrometry (MS) is another critical tool for structural analysis, providing information about the molecular weight and fragmentation patterns of a compound. researchgate.netmiamioh.edu High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy. ajprd.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, yield characteristic product ions that can be used to identify specific structural motifs and metabolic transformations such as methylation, glucuronidation, and sulfation. nih.gov For instance, the fragmentation patterns of daidzein (B1669772) and its derivatives often show characteristic losses of small molecules like CO, which aids in their identification. nih.gov

Table 2: Spectroscopic Data for Isoflavone Structural Analysis

| Technique | Information Provided | Application in Isoflavone Research |

| ¹H NMR | Number and type of hydrogen atoms, their chemical environment, and neighboring protons. | Determines the position and stereochemistry of protons on the isoflavone core. ajprd.com |

| ¹³C NMR | Number and type of carbon atoms in the molecule. | Confirms the carbon skeleton and identifies the location of substituents like methyl groups. ajprd.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons, between protons and carbons, and long-range correlations. | Establishes the complete chemical structure of novel or modified isoflavones. ajprd.com |

| Mass Spectrometry (MS) | Molecular weight of the compound. | Confirms the mass of this compound and its metabolites. researchgate.net |

| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition. | Differentiates between isobaric compounds and confirms the molecular formula. ajprd.com |

| Tandem MS (MS/MS) | Fragmentation patterns of a selected ion. | Identifies characteristic structural features and metabolic modifications. nih.gov |

Immunoassay Development for Isoflavonoid (B1168493) Metabolites (e.g., ELISA, RIA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer a high-throughput and cost-effective approach for the quantification of isoflavonoids and their metabolites in biological fluids. researchgate.netnih.gov These methods are based on the specific binding of an antibody to the target analyte. nih.gov The development of these assays requires the synthesis of haptens, which are small molecules that are chemically coupled to a larger carrier protein to elicit an immune response and produce specific antibodies. nih.gov

For daidzein and its metabolites, immunoassays have been developed using polyclonal antibodies raised against daidzein derivatives. nih.gov These assays can be highly sensitive, with detection limits in the picogram range. nih.gov However, a key consideration in immunoassay development is the potential for cross-reactivity with structurally related compounds. nih.gov For instance, an antibody raised against daidzein might also recognize its metabolites, such as dihydrodaidzein (B191008), or other isoflavones like genistein (B1671435). nih.gov Therefore, careful validation and characterization of the antibody's specificity are crucial for accurate quantification. nih.gov While specific immunoassays for this compound are not widely reported, the principles of immunoassay development for other isoflavonoid metabolites are directly applicable. researchgate.netnih.gov

Isotopic Labeling and Tracing in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds in vivo and elucidating complex metabolic pathways. nih.govnih.gov This involves using molecules in which one or more atoms have been replaced with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govresearchgate.net These labeled compounds are biologically indistinguishable from their unlabeled counterparts and can be administered to study their absorption, distribution, metabolism, and excretion. nih.gov

The use of stable isotope-labeled tracers, such as [¹³C]daidzein, allows for the precise quantification of the parent compound and its metabolites using isotope dilution mass spectrometry. nih.gov This method overcomes the challenges of quantifying low concentrations of metabolites in complex biological matrices. nih.gov By tracking the incorporation of the isotopic label into various downstream metabolites, researchers can map out metabolic pathways and determine the relative activities of different enzymatic reactions. nih.govresearchgate.net This approach is invaluable for understanding the biotransformation of this compound and identifying all its metabolic products. nih.govkuleuven.be The duration of labeling and the choice of the labeled nutrient are critical experimental design parameters that depend on the specific metabolic pathways being investigated. nih.gov

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidating Undiscovered Metabolic Fates and Novel Metabolites

The metabolic journey of Dihydrodaidzein-7,4'-dimethylether within a biological system is largely unmapped. Understanding its transformation is critical, as metabolites can possess different, sometimes more potent, biological activities than the parent compound. Future research should prioritize the identification of its metabolic pathways and resulting novel metabolites.

Based on the known metabolism of related isoflavones like daidzein (B1669772) and genistein (B1671435), several metabolic reactions are plausible for this compound. researchgate.netnih.gov The primary routes of isoflavone (B191592) metabolism involve phase I and phase II reactions in the intestine and liver. nih.gov Key transformations include demethylation, reduction, and conjugation.

O-Demethylation: The methoxy (B1213986) groups at the 7 and 4' positions are likely targets for O-demethylase enzymes, particularly those produced by gut microbiota. nih.gov This process would yield hydroxylated derivatives, potentially converting this compound into Dihydrodaidzein (B191008) and other intermediates. The identification of specific O-demethylase genes involved would be a significant step. nih.gov

Gut Microbiota Metabolism: Intestinal bacteria play a crucial role in transforming isoflavones into more bioactive molecules like equol (B1671563) from daidzein. researchgate.netresearchgate.net It is vital to investigate whether gut microbes can metabolize this compound into unique, potentially more active, compounds. The composition of the gut microbiota can significantly influence the production of these metabolites. researchgate.net

Phase II Conjugation: Like other polyphenols, this compound and its metabolites are expected to undergo extensive phase II conjugation (glucuronidation and sulfation) in the intestine and liver, which affects their bioavailability and excretion. nih.gov

Future studies should employ advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites in biological samples (e.g., plasma, urine, feces) following in vitro (e.g., human liver microsomes, gut microbiota cultures) and in vivo administration. nih.gov

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme/System | Potential Metabolites | Significance |

| O-Demethylation | Gut Microbiota O-demethylases, Hepatic Cytochrome P450s | Dihydrodaidzein, 7-hydroxy-4'-methoxy-isoflavan, 4'-hydroxy-7-methoxy-isoflavan | Alteration of biological activity and bioavailability. nih.gov |

| Reduction | Gut Microbiota Reductases | Further reduced isoflavan (B600510) derivatives | Formation of potentially more potent compounds like equol analogues. nih.gov |

| C-ring Cleavage | Gut Microbiota | O-desmethylangolensin (O-DMA) like structures | Generation of metabolites with distinct biological profiles. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | Major route of detoxification and excretion, impacting systemic exposure. nih.gov |

| Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates | Another key pathway for elimination, affecting bioavailability. nih.gov |

Exploring Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The biological effects of phytochemicals can be significantly altered when they are co-administered with other compounds, leading to synergistic (enhanced effect) or antagonistic (reduced effect) outcomes. researchgate.netnih.gov Investigating these interactions for this compound is essential for its potential development as a therapeutic agent, either alone or in combination therapies.

Preclinical studies have shown that soy isoflavones like genistein can act synergistically with chemotherapeutic drugs such as tamoxifen, enhancing their anti-cancer effects. researchgate.netnih.gov It is conceivable that this compound could potentiate the efficacy of conventional drugs, potentially allowing for lower, less toxic doses. youtube.com

Conversely, antagonistic interactions are also possible. Flavonoids can inhibit cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast number of drugs. nih.gov If this compound inhibits key enzymes like CYP3A4 or CYP2C9, it could dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity. nih.govnih.gov

Future research should systematically evaluate the interaction of this compound with a range of bioactive compounds, including:

Conventional Drugs: Chemotherapeutics, cardiovascular drugs, and antibiotics.

Other Phytochemicals: Vitamins, other flavonoids, and polyphenols.

In vitro assays using relevant cell lines and enzyme inhibition studies (e.g., CYP450 assays) would be the first step to identify potential interactions. nih.gov Promising combinations should then be validated in animal models.

High-Throughput Screening for Novel Biological Targets

While the biological targets of many common isoflavones are known, those of this compound remain to be discovered. High-throughput screening (HTS) offers a powerful approach to rapidly test this compound against large libraries of biological targets to identify novel mechanisms of action. nih.gov

HTS technologies can be broadly categorized into biochemical and cell-based assays. nih.gov Virtual screening, a computational HTS method, has been successfully used to identify a related compound, 7,4'-dimethoxy-3-hydroxyflavone, as a novel antagonist of the protease-activated receptor 4 (PAR4), a target for antiplatelet therapy. nih.gov This success underscores the potential of HTS to uncover unexpected therapeutic applications for this compound.

Table 2: Potential High-Throughput Screening Strategies

| HTS Approach | Description | Potential Targets to Explore |

| Biochemical Assays | Measures the direct interaction of the compound with purified targets like enzymes or receptors. | Kinases, phosphatases, proteases, nuclear receptors (e.g., PPARs, estrogen receptors). nih.gov |

| Cell-Based Assays | Monitors the effect of the compound on cellular processes in living cells. | Cell proliferation, apoptosis, inflammation pathways (e.g., NF-κB), reporter gene assays. mdpi.com |

| Virtual Screening | Uses computer models to predict the binding of the compound to the 3D structures of known protein targets. | G-protein coupled receptors (GPCRs), ion channels, enzymes. nih.gov |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in cells or organisms without prior knowledge of the target. | Anti-inflammatory, neuroprotective, or anti-cancer phenotypes. |

The results from HTS campaigns will provide crucial starting points for more detailed mechanistic studies and could reveal entirely new therapeutic avenues for this compound.

Development of Advanced In Vitro Models for Mechanistic Studies

To thoroughly investigate the mechanisms of action identified through HTS, advanced in vitro models that better replicate human physiology are required. While traditional 2D cell cultures are useful for initial screening, they often fail to capture the complexity of native tissues.

Future research should leverage state-of-the-art in vitro systems to study this compound:

3D Cell Cultures (Spheroids/Organoids): These models mimic the three-dimensional architecture and cell-cell interactions of tissues, providing a more accurate representation of the in vivo environment. They are particularly valuable for cancer and toxicology research.

Organs-on-a-Chip: These microfluidic devices contain living cells in micro-environments that simulate the structure and function of human organs, such as the liver, gut, or lung. altex.org A "gut-on-a-chip" could be used to study the metabolism and absorption of this compound by human intestinal cells and microbiota simultaneously.

Co-culture Systems: Models that incorporate multiple cell types (e.g., cancer cells and immune cells, or hepatocytes and stellate cells) can be used to study complex intercellular signaling pathways and how they are modulated by the compound. nih.gov

3D Bioprinted Tissues: The use of isoflavones in 3D printed scaffolds for bone tissue engineering has already been explored. nih.govnih.gov Similar models could be developed to study the effects of this compound on other tissues in a structured, three-dimensional context.

These advanced models will enable a more precise understanding of the compound's efficacy and mechanism, bridging the gap between preclinical findings and clinical development. altex.org

Potential as a Scaffold for Rational Drug Design Based on Mechanistic Insights

The isoflavone core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govnih.gov Once the biological targets and mechanisms of this compound are identified, its isoflavan structure can serve as a template for rational drug design.

Rational drug design, or structure-based drug design, uses the three-dimensional structure of a target protein to design and synthesize novel, more potent, and selective modulators. researchgate.net The process involves:

Target Identification and Validation: Confirmed through HTS and mechanistic studies.

Structural Analysis: Determining the 3D structure of the target protein in complex with this compound (e.g., via X-ray crystallography or cryo-EM).

In Silico Modeling: Using computational methods to predict how modifications to the scaffold will affect binding affinity and selectivity.

Chemical Synthesis: Creating a library of new analogues based on the modeling data.

Biological Evaluation: Testing the new compounds for improved activity and drug-like properties.

By modifying the functional groups on the this compound scaffold, medicinal chemists can optimize its pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. This approach offers a pathway to transform a promising natural product into a lead compound for a new class of therapeutic agents. nih.gov

Conclusion: Dihydrodaidzein 7,4 Dimethylether As a Model Compound in Isoflavonoid Research

Synthesis of Key Findings and Their Academic Significance

The study of Dihydrodaidzein-7,4'-dimethylether provides crucial insights into the broader field of isoflavonoid (B1168493) research. Its synthesis, often achieved through multi-step chemical processes, allows for the creation of a specific, methylated isoflavonoid that can be used to probe biological systems. This is significant because methylation is a key metabolic step that can alter the biological activity of isoflavonoids. By comparing the effects of this compound to its unmethylated counterparts like dihydrodaidzein (B191008) and daidzein (B1669772), researchers can elucidate the role of methylation in isoflavonoid function.

One of the primary areas of academic significance lies in its use as a standard and model compound. For instance, in metabolic studies, known quantities of synthetically produced this compound can be introduced to in vitro or in vivo systems to track its metabolic fate. This helps in identifying the enzymes and pathways involved in the further metabolism of methylated isoflavonoids.

Furthermore, the specific chemical properties of this compound, such as its altered solubility and lipophilicity compared to its parent compounds, are of great interest. These properties can influence how the molecule interacts with cell membranes, receptors, and enzymes, thereby affecting its bioavailability and biological effects. nih.gov Research on such derivatives helps in understanding the structure-activity relationships of isoflavonoids, a fundamental concept in medicinal chemistry and pharmacology.

The biological activities of this compound, while not as extensively studied as those of major phytoestrogens, provide a valuable comparative benchmark. For example, its estrogenic activity, or lack thereof, when compared to daidzein and dihydrodaidzein, can help to pinpoint the specific structural features of isoflavonoids that are necessary for binding to estrogen receptors. caymanchem.com This has implications for understanding the potential health effects of dietary isoflavonoids.

Remaining Challenges and Future Avenues in Isoflavonoid Chemical Biology

Despite the progress made in understanding isoflavonoids through the study of compounds like this compound, several challenges and exciting future research directions remain.

A significant challenge is the complete elucidation of the complex metabolic pathways of isoflavonoids in humans. While it is known that gut microbiota play a crucial role in converting daidzein to dihydrodaidzein, the subsequent metabolic steps, including methylation to form compounds like this compound, are not fully mapped out. caymanchem.comresearchgate.net Future research should focus on identifying the specific enzymes, both human and microbial, responsible for these transformations. This could involve metabolomic studies and the use of advanced analytical techniques to trace the metabolic fate of ingested isoflavonoids.

Another challenge is to fully understand the biological implications of isoflavonoid metabolism. The biological activity of a parent isoflavone (B191592) can be significantly different from its metabolites. researchgate.net For example, the conversion of daidzein to equol (B1671563), a metabolite of dihydrodaidzein, is known to be a key factor in the health effects of soy consumption, but not everyone possesses the gut bacteria necessary for this conversion. caymanchem.com The role of methylated metabolites like this compound in this complex picture is still largely unknown and warrants further investigation.

Future avenues of research in isoflavonoid chemical biology could involve the use of this compound and other synthetic derivatives as chemical probes to study isoflavonoid-protein interactions. By designing and synthesizing a library of such compounds with systematic variations in their chemical structures, researchers could gain a more detailed understanding of how isoflavonoids interact with their biological targets.

Furthermore, the development of more efficient and scalable synthetic routes for this compound and other rare isoflavonoid metabolites is crucial. mdpi.com This would make these compounds more accessible for research and could pave the way for more in-depth biological studies.

Q & A

Q. What analytical techniques are recommended for structural confirmation of Dihydrodaidzein-7,4'-dimethylether?

- Methodological Answer: Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : For determining methoxy (-OCH₃) and hydroxyl (-OH) group positions, as demonstrated for similar flavonoids like dihydroquercetin-7,4'-dimethylether (¹³C NMR analysis in ).

- LC-MS/MS : Quantification and molecular weight confirmation (e.g., UFLC-MS/MS with intraday precision RSD <7% and interday RSD <10% for related compounds like Apigenin-7,4'-dimethylether in Alpinia oxyphylla) .

- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable.

Q. How can researchers ensure compound purity in bioactivity studies?

- Methodological Answer: Use HPLC with UV/Vis or MS detection to validate purity (>95%). For example, studies on Apigenin-7,4'-dimethylether achieved 97.13% recovery with RSD <6.3% using optimized extraction protocols . Pre-column derivatization or isotopic labeling (e.g., ²H/¹³C) may enhance detection sensitivity in complex matrices .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating α-glucosidase/α-amylase inhibition by this compound?

- Methodological Answer:

- Enzyme Assays : Use in vitro assays with p-nitrophenyl glycosides as substrates. For example, 4',7-Dimethoxy-5-Hydroxyflavone (a structural analog) showed IC₅₀ values comparable to the drug Voglibose, requiring strict pH control (pH 6.8–7.2) and pre-incubation with enzymes .

- Cell-Based Validation : Confirm activity in L6 myotubes or Caco-2 cells using 2-NBDG uptake assays to assess glucose transport modulation .

Q. How does methylation at the 7,4'-positions influence anti-proliferative activity in cancer models?

- Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare analogs like (2R,3R)-(+)-dihydrokaempferol-7,4'-dimethylether (HF3) and eriodictyol-7,4'-dimethylether (HF4), which showed stable anti-proliferative effects (10–100 µg/mL) against HeLa/PC3 cells due to methoxy groups enhancing membrane permeability and blocking kinase pathways (e.g., p38α inhibition) .

- Mechanistic Studies : Use kinase profiling assays (e.g., Src-family kinases) and molecular docking to identify binding motifs. Kaempferol-7,4'-dimethylether exhibited 13-fold selectivity for p38α over JNK3, suggesting methoxy groups stabilize hydrophobic interactions in kinase pockets .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer:

- Standardization : Ensure consistent cell lines (e.g., HeLa vs. PC3), passage numbers, and culture conditions (e.g., 10% FBS in DMEM) .

- Data Normalization : Express results as % inhibition relative to vehicle controls with triplicate measurements. For example, anti-proliferative studies using xCELLigence RTCA systems achieved reproducibility with RSD <10% .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., genkwanin) to identify trends in methoxy group contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.